molecular formula C12H18N4O4 B2494213 6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione CAS No. 868228-65-3

6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione

Cat. No. B2494213
CAS RN: 868228-65-3
M. Wt: 282.3
InChI Key: MKRQJMZBBVCGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

Piperazine rings can participate in a variety of chemical reactions, and their behavior can be influenced by the presence of different functional groups on the ring . The specific structure of the compound would depend on the exact arrangement and identity of these groups .


Chemical Reactions Analysis

Again, the exact chemical reactions that this compound can undergo would depend on its specific structure . Piperazine derivatives can participate in a wide range of reactions, including acid-base reactions, alkylation, and various types of coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . For example, the compound’s solubility, melting point, and reactivity can all be influenced by the presence and arrangement of different functional groups .

Mechanism of Action

The biological activity of piperazine derivatives can vary widely depending on their structure . Some piperazine derivatives are used as antipsychotic drugs, while others have antihistamine, anti-inflammatory, or antiviral activity .

Safety and Hazards

The safety and hazards associated with a compound also depend on its specific structure . Some piperazine derivatives are relatively safe to handle, while others can be hazardous . It’s important to consult the appropriate safety data sheets and handling guidelines when working with these compounds .

Future Directions

Piperazine derivatives are a topic of ongoing research in medicinal chemistry, and new compounds with this core structure are continually being developed and tested . Future research will likely continue to explore the wide range of biological activities that these compounds can exhibit .

properties

IUPAC Name

6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c17-6-5-15-1-3-16(4-2-15)11(19)8-9-7-10(18)14-12(20)13-9/h7,17H,1-6,8H2,(H2,13,14,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRQJMZBBVCGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CC2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.